2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that combines an indene core with methoxyaniline and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of 2-methoxyaniline with benzaldehyde to form a Schiff base, which is then reacted with indane-1,3-dione. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyanilino)-2-phenyl-1H-indene-1,3(2H)-dione
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione is unique due to its combination of an indene core with methoxyaniline and phenyl groups, which imparts specific electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents .
Properties
CAS No. |
74647-90-8 |
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Molecular Formula |
C23H17NO3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-hydroxy-2-[N-(2-methoxyphenyl)-C-phenylcarbonimidoyl]inden-1-one |
InChI |
InChI=1S/C23H17NO3/c1-27-19-14-8-7-13-18(19)24-21(15-9-3-2-4-10-15)20-22(25)16-11-5-6-12-17(16)23(20)26/h2-14,25H,1H3 |
InChI Key |
ZXAVZCXDIKYFGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
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